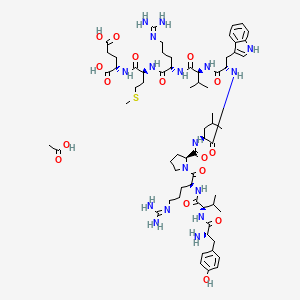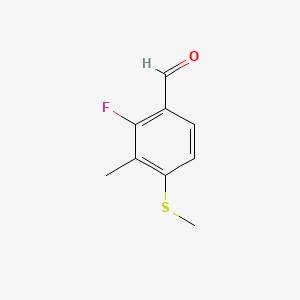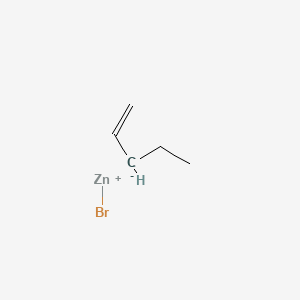
bromozinc(1+);pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);pent-1-ene, also known as 4-pentenylzinc bromide, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bromozinc(1+);pent-1-ene typically involves the reaction of pent-1-ene with a brominating agent to form 1,2-dibromopentane. This intermediate is then treated with a zinc reagent to yield the desired bromozinc compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of this compound .
Chemical Reactions Analysis
Types of Reactions: Bromozinc(1+);pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium and nickel catalysts are often employed in addition reactions to facilitate the formation of new bonds.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pentenes can be formed.
Addition Products: The addition of this compound to alkenes or alkynes results in the formation of longer carbon chains.
Oxidation Products: Oxidation can yield epoxides or other oxygen-containing compounds.
Scientific Research Applications
Bromozinc(1+);pent-1-ene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Catalysis: this compound is used as a reagent in catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of bromozinc(1+);pent-1-ene involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This reactivity makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Pent-1-ene: A simple alkene that can undergo similar addition reactions but lacks the reactivity of the bromozinc compound.
Pent-2-ene: Another alkene with similar reactivity but different regioselectivity in reactions.
Bromine and Pent-2-ene: This combination can form similar brominated intermediates but lacks the versatility of the zinc reagent.
Uniqueness: Bromozinc(1+);pent-1-ene is unique due to its ability to form stable organozinc intermediates that can participate in a wide range of chemical reactions. This versatility makes it a valuable tool in organic synthesis and medicinal chemistry .
Properties
CAS No. |
929-02-2 |
|---|---|
Molecular Formula |
C5H9BrZn |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
bromozinc(1+);pent-1-ene |
InChI |
InChI=1S/C5H9.BrH.Zn/c1-3-5-4-2;;/h3,5H,1,4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PSVSIPVOTAOYHR-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH-]C=C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
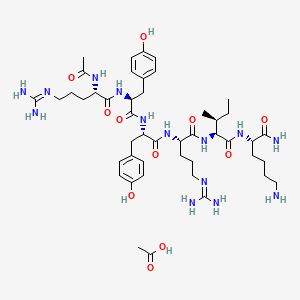
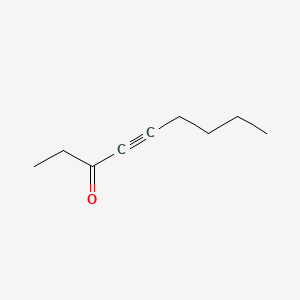
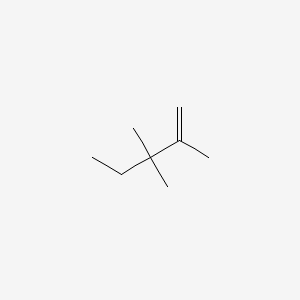

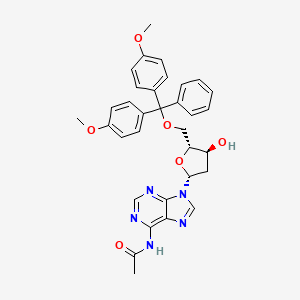
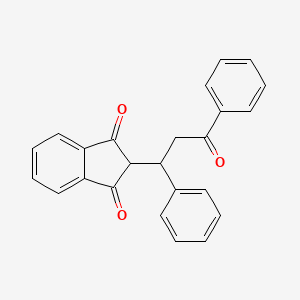

![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)
